molecular formula C9H16O2 B6162008 butyl 3-methylbut-2-enoate CAS No. 54056-51-8

butyl 3-methylbut-2-enoate

Cat. No.: B6162008
CAS No.: 54056-51-8
M. Wt: 156.22 g/mol
InChI Key: IJZWZSGPEJOCHI-UHFFFAOYSA-N
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Description

Butyl 3-methylbut-2-enoate, also known as 3-methyl-2-butenoic acid butyl ester, is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless to pale yellow liquid with a characteristic fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-methyl-2-butenoic acid.

    Reduction: Butyl 3-methylbut-2-enol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of butyl 3-methylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a butyl group.

    Isopentyl 3-methyl-2-butenoate: Similar structure but with an isopentyl group instead of a butyl group.

Uniqueness

Butyl 3-methylbut-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.

Properties

CAS No.

54056-51-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

butyl 3-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-5-6-11-9(10)7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

IJZWZSGPEJOCHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C)C

Purity

95

Origin of Product

United States

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